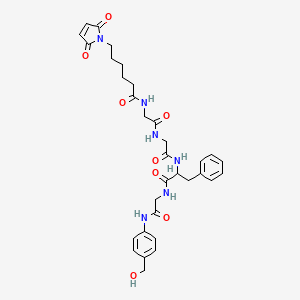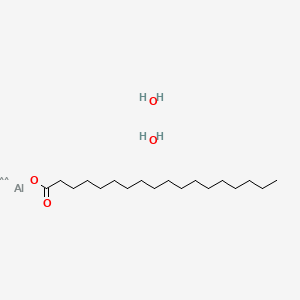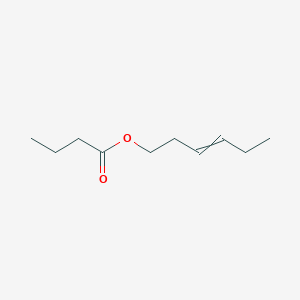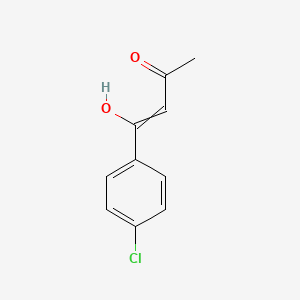
Mc-GGFG-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Gly-Gly-Phe-Gly-PAB-OH, commonly referred to as Mc-GGFG-PAB-OH, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound’s structure includes a tetrapeptide sequence (Gly-Gly-Phe-Gly) linked to a p-aminobenzyl carbamate (PAB) moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the stepwise assembly of the tetrapeptide sequence followed by the attachment of the PAB moiety. The process typically starts with the protection of amino groups using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. The peptide chain is then elongated through standard peptide coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the tetrapeptide, the PAB moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of Mc-Gly-Gly-Phe-Gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
Mc-Gly-Gly-Phe-Gly-PAB-OH primarily undergoes cleavage reactions, particularly in the presence of lysosomal enzymes. The compound is designed to be stable in the bloodstream but cleavable within the lysosomal environment of target cells .
Common Reagents and Conditions
The cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is facilitated by lysosomal proteases such as cathepsins. These enzymes recognize and cleave the tetrapeptide sequence, releasing the active drug payload .
Major Products Formed
The major product formed from the cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is the active drug payload, which is typically a cytotoxic agent designed to kill cancer cells. The cleavage also releases the PAB moiety and the tetrapeptide fragments .
科学的研究の応用
Mc-Gly-Gly-Phe-Gly-PAB-OH is extensively used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable nature ensures that the drug is released only within the target cells, enhancing the therapeutic efficacy and reducing side effects .
In addition to its use in cancer therapy, Mc-Gly-Gly-Phe-Gly-PAB-OH is also employed in various research applications, including:
Chemistry: As a model compound for studying peptide cleavage and linker stability.
Biology: In the development of targeted drug delivery systems.
Medicine: For creating more effective and safer cancer treatments.
Industry: In the production of ADCs for clinical and preclinical studies
作用機序
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves its cleavage by lysosomal proteases within the target cells. Once the antibody-drug conjugate binds to the target cell surface, it is internalized through endocytosis. The acidic environment of the lysosome activates the proteases, which cleave the tetrapeptide linker, releasing the cytotoxic drug. This drug then exerts its effect by inducing apoptosis or cell death in the cancer cells .
類似化合物との比較
Similar Compounds
Valine-citrulline-p-aminobenzyl carbamate (ValCitPABC): Another cleavable linker used in ADCs, known for its stability in human plasma but susceptibility to carboxylesterase in preclinical models.
Disulfide linkers: These linkers are cleavable under reducing conditions and are used in various ADCs.
Acid-cleavable linkers: These linkers are designed to be cleaved in the acidic environment of the lysosome.
Uniqueness
Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific cleavage by lysosomal proteases, which ensures targeted drug release within cancer cells. This specificity reduces off-target effects and enhances the therapeutic index of ADCs. Additionally, the tetrapeptide sequence provides a balance between stability in the bloodstream and efficient cleavage within the lysosome .
特性
分子式 |
C32H38N6O8 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43) |
InChIキー |
CTYXSHFYZMWMPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)


![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)




